[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol
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Overview
Description
The compound [2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol is a complex organic molecule that features a quinazoline core, a morpholine ring, and a pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol typically involves multiple steps, including:
Formation of the Quinazoline Core: The quinazoline core can be synthesized via the condensation of anthranilic acid derivatives with formamide or other suitable reagents under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, often involving the reaction of a suitable halogenated quinazoline intermediate with morpholine.
Attachment of the Pyridazine Moiety: The pyridazine moiety is attached via cross-coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halogenated pyridazines.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to modify the quinazoline or pyridazine rings, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced quinazoline or pyridazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions of quinazoline derivatives with biological targets. Its structure allows for the exploration of structure-activity relationships and the development of new bioactive molecules.
Medicine
In medicine, [2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol has potential applications as a pharmaceutical agent. It may be investigated for its efficacy in treating various diseases, particularly those involving specific molecular targets such as kinases or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, catalysts, or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting downstream signaling pathways. The morpholine ring may enhance the compound’s binding affinity and selectivity, while the pyridazine moiety can contribute to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol: Unique due to its combination of quinazoline, morpholine, and pyridazine moieties.
[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)amine: Contains an amine group instead of methanol.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H18Cl2FN5O2 |
---|---|
Molecular Weight |
486.3 g/mol |
IUPAC Name |
[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol |
InChI |
InChI=1S/C23H18Cl2FN5O2/c24-17-11-18(26)16(10-15(17)23(32)19-3-4-21(25)30-29-19)22-14-2-1-13(9-20(14)27-12-28-22)31-5-7-33-8-6-31/h1-4,9-12,23,32H,5-8H2 |
InChI Key |
SXLLMNZBCYWXBH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)C(=NC=N3)C4=CC(=C(C=C4F)Cl)C(C5=NN=C(C=C5)Cl)O |
Origin of Product |
United States |
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